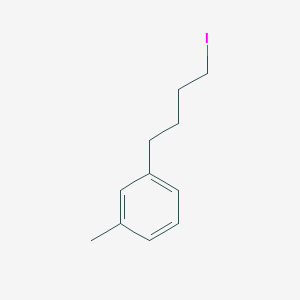
1-(4-Iodobutyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Yodobutyl)-3-metilbenceno es un compuesto orgánico que pertenece a la clase de hidrocarburos aromáticos. Consta de un anillo de benceno sustituido con un grupo metilo y un grupo 4-yodobutyl.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(4-Yodobutyl)-3-metilbenceno se puede sintetizar mediante varios métodos. Un enfoque común implica la alquilación de 3-metilbenceno (tolueno) con bromuro de 4-yodobutyl en presencia de una base fuerte como el carbonato de potasio. La reacción normalmente se produce en condiciones de reflujo en un solvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Métodos de producción industrial: La producción industrial de 1-(4-Yodobutyl)-3-metilbenceno puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se emplean pasos de purificación como la destilación o la recristalización para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(4-Yodobutyl)-3-metilbenceno experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de oxidación: El grupo metilo se puede oxidar a un ácido carboxílico o un aldehído utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de reducción: El compuesto se puede reducir a 1-(4-butil)-3-metilbenceno utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes:
Sustitución nucleófila: Azida de sodio, tiolato de sodio o alcóxido de sodio en solventes apróticos polares.
Oxidación: Permanganato de potasio en condiciones acuosas o ácidas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Principales productos formados:
Sustitución: 1-(4-Azidobutyl)-3-metilbenceno, 1-(4-Tiobutil)-3-metilbenceno.
Oxidación: Ácido 1-(4-Yodobutyl)-3-metilbenzoico.
Reducción: 1-(4-Butil)-3-metilbenceno.
Aplicaciones Científicas De Investigación
1-(4-Yodobutyl)-3-metilbenceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Sirve como precursor para la preparación de varios derivados de benceno sustituidos.
Biología: Se emplea en el estudio de sistemas biológicos donde los compuestos yodados se utilizan como radiomarcadores para experimentos de imagen y rastreo.
Medicina: Posible uso en el desarrollo de radiofármacos para el diagnóstico por imágenes.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Yodobutyl)-3-metilbenceno depende de las reacciones químicas específicas que experimenta. En las reacciones de sustitución nucleófila, el átomo de yodo es desplazado por un nucleófilo a través de un mecanismo S_N2. En las reacciones de oxidación, el grupo metilo se convierte en un ácido carboxílico o un aldehído mediante la formación intermedia de un alcohol. Los objetivos moleculares y las vías implicadas son específicos del tipo de reacción y los reactivos utilizados.
Compuestos similares:
1-(4-Bromobutyl)-3-metilbenceno: Estructura similar pero con un átomo de bromo en lugar de yodo. Experimenta reacciones de sustitución similares pero con diferente reactividad.
1-(4-Clorobutyl)-3-metilbenceno: Contiene un átomo de cloro, lo que lleva a diferente reactividad y condiciones de reacción.
1-(4-Butil)-3-metilbenceno: Carece del átomo de halógeno, lo que resulta en diferentes propiedades químicas y reactividad.
Unicidad: 1-(4-Yodobutyl)-3-metilbenceno es único debido a la presencia del átomo de yodo, que imparte una reactividad distinta y permite tipos específicos de transformaciones químicas. El mayor tamaño y la mayor polarizabilidad del átomo de yodo en comparación con el bromo y el cloro lo convierten en un intermedio valioso en la síntesis orgánica.
Comparación Con Compuestos Similares
1-(4-Bromobutyl)-3-methylbenzene: Similar structure but with a bromine atom instead of iodine. It undergoes similar substitution reactions but with different reactivity.
1-(4-Chlorobutyl)-3-methylbenzene: Contains a chlorine atom, leading to different reactivity and reaction conditions.
1-(4-Butyl)-3-methylbenzene: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness: 1-(4-Iodobutyl)-3-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H15I |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
1-(4-iodobutyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8H2,1H3 |
Clave InChI |
KQCAELYBBCOPBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


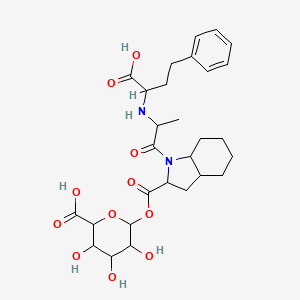
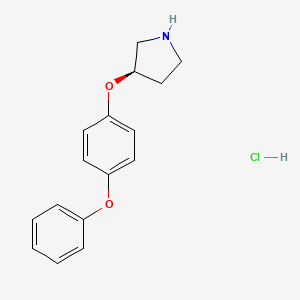
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

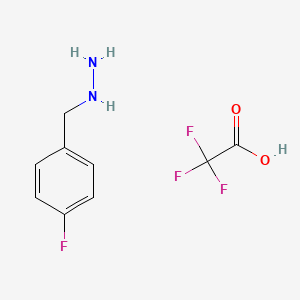

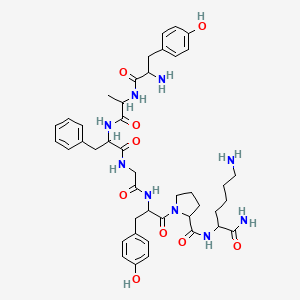
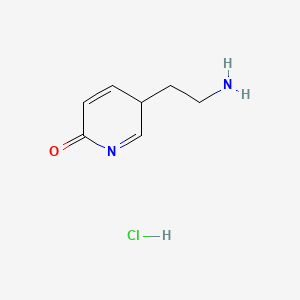
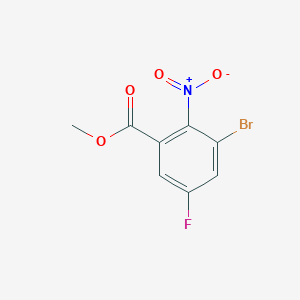
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)
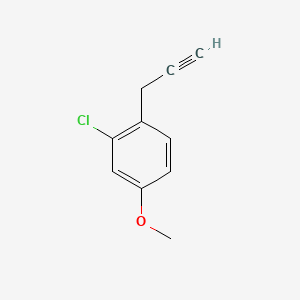

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
